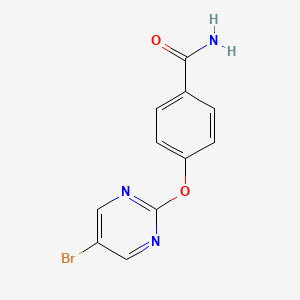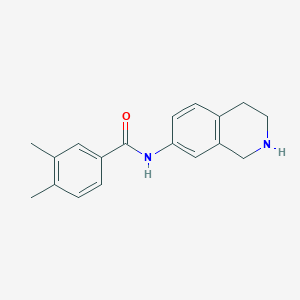
N-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide, also known as TTA-A2, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TTA-A2 is a selective and potent inhibitor of the TRPC5 ion channel, which is involved in various physiological processes such as calcium signaling, cell proliferation, and apoptosis.
Wirkmechanismus
N-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide is a selective and potent inhibitor of the TRPC5 ion channel, which is involved in various physiological processes such as calcium signaling, cell proliferation, and apoptosis. TRPC5 is expressed in various tissues such as the brain, heart, and kidneys. TRPC5 is involved in the regulation of synaptic plasticity, neuronal excitability, and cardiac function.
N-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide binds to the pore-forming region of the TRPC5 ion channel and inhibits its activity. This leads to a decrease in calcium influx and downstream signaling pathways. N-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide has been shown to be selective for TRPC5 over other TRP channels such as TRPC3 and TRPC6.
Biochemical and Physiological Effects:
N-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide has been shown to have various biochemical and physiological effects in animal models and cell cultures. N-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide has been shown to improve cognitive function, reduce the incidence of arrhythmias, and inhibit cancer cell proliferation. N-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide has also been shown to reduce blood pressure and improve blood vessel function in animal models of hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide has several advantages for lab experiments. N-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide is a potent and selective inhibitor of the TRPC5 ion channel, which allows for specific targeting of this channel. N-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide has been extensively studied in animal models and cell cultures, which provides a wealth of information on its mechanism of action and physiological effects.
However, there are also some limitations to using N-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide in lab experiments. N-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide is a relatively new compound, and its long-term effects and safety profile are not well understood. N-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide also has limited solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for research on N-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide. One direction is to further investigate the potential applications of N-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide in various fields such as neuroscience, cancer research, and cardiovascular disease. Another direction is to develop more potent and selective inhibitors of the TRPC5 ion channel.
Another future direction is to investigate the long-term effects and safety profile of N-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide. This will be important for the development of N-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide as a potential therapeutic agent. Finally, future research should investigate the potential use of N-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide in combination with other therapies such as chemotherapy and radiation therapy.
Synthesemethoden
The synthesis of N-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide involves the reaction of 2-aminobenzamide with 2-acetylthiophene in the presence of a palladium catalyst. The resulting compound is then reduced with sodium borohydride to obtain N-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide. The synthesis method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide has been extensively studied for its potential applications in various fields such as neuroscience, cancer research, and cardiovascular disease. In neuroscience, N-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide has been shown to inhibit the TRPC5 ion channel, which is involved in the regulation of synaptic plasticity and neuronal excitability. N-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
In cancer research, N-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. N-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide has been shown to be effective against various types of cancer such as breast cancer, lung cancer, and prostate cancer. N-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy.
In cardiovascular disease, N-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide has been shown to reduce the incidence of arrhythmias and improve cardiac function in animal models of heart failure. N-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide has also been shown to reduce the risk of stroke and improve blood vessel function in animal models of hypertension.
Eigenschaften
IUPAC Name |
N-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c17-14(11-4-6-18-9-11)16-13-2-1-10-3-5-15-8-12(10)7-13/h1-2,4,6-7,9,15H,3,5,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJQXLXAJBHMAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)NC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(5-bromopyrimidin-2-yl)amino]-N-propylpropanamide](/img/structure/B7577531.png)






![5-Fluoro-2-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7577596.png)
![2-piperidin-4-yloxy-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide](/img/structure/B7577599.png)